molecular formula C7H9ClF3NO2 B1477388 2-Chloro-1-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one CAS No. 2090310-31-7

2-Chloro-1-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one

Cat. No.: B1477388
CAS No.: 2090310-31-7
M. Wt: 231.6 g/mol
InChI Key: QUNAYULNFURMHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C7H9ClF3NO2 and its molecular weight is 231.6 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-Chloro-1-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to be a cysteine-reactive small-molecule fragment, which makes it useful in chemoproteomic and ligandability studies . It can be used alone in fragment-based covalent ligand discovery or incorporated into bifunctional tools such as electrophilic PROTAC molecules for targeted protein degradation .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by interacting with specific proteins and enzymes, thereby affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s cysteine-reactive nature allows it to target traditionally druggable proteins as well as difficult-to-target proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with cysteine residues in proteins. This interaction leads to the formation of covalent bonds, which can result in enzyme inhibition or activation. The compound can also induce changes in gene expression by targeting specific proteins involved in transcriptional regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. It is essential to determine the optimal dosage to maximize its therapeutic potential while minimizing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s cysteine-reactive nature allows it to participate in metabolic reactions that involve the modification of cysteine residues in proteins .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation in specific cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. Its activity and function are influenced by its targeting signals and post-translational modifications, which direct it to particular compartments or organelles within the cell .

Properties

IUPAC Name

2-chloro-1-[3-methoxy-3-(trifluoromethyl)azetidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClF3NO2/c1-14-6(7(9,10)11)3-12(4-6)5(13)2-8/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNAYULNFURMHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CN(C1)C(=O)CCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.